1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

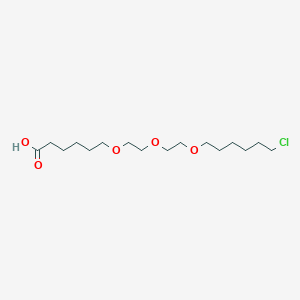

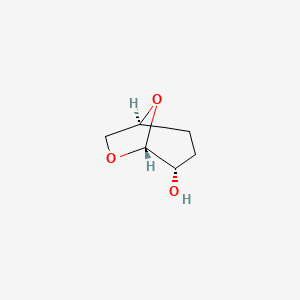

1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose is a chemical compound with the molecular formula C6H10O3 . It is a type of hexopyranose, a six-membered ring sugar .

Synthesis Analysis

A series of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses were subjected to fluorination with DAST . The 1,6:3,4-dianhydropyranoses yielded products of skeletal rearrangement resulting from migration of the tetrahydropyran oxygen . Another synthesis method involves the chemo- and stereoselective reduction of 3-bromolevoglucosenone into 1,6-anhydro-3-bromo-3,4-dideoxy-β-D-threo-hex-3-enopyranose using Zn(BH4)2 .Molecular Structure Analysis

The molecular structure of 1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose has been verified by X-ray crystallography . The structure is characterized by a six-membered ring, which is typical of hexopyranoses .Chemical Reactions Analysis

The compound undergoes skeletal rearrangements when subjected to fluorination with DAST . The major products yielded by the 1,6:2,3-dianhydropyranoses were compounds arising from nucleophilic substitution .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 249.8±20.0 °C and a predicted density of 1.275±0.06 g/cm3 . Its molecular weight is 130.14 .Wissenschaftliche Forschungsanwendungen

Fluorination Reactions in Organic Chemistry

1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose: is used in skeletal rearrangement reactions involving fluorination with diethylaminosulphur trifluoride (DAST). This process is significant for the synthesis of various fluorinated organic compounds, which are important in medicinal chemistry and materials science .

Catalytic Pyrolysis for Biofuel Production

This compound serves as an intermediate in the catalytic pyrolysis of cellulose, which is a critical step in the conversion of biomass to biofuels. The pyrolysis process yields valuable products like levoglucosenone, furfural, and 5-hydroxymethyl furfural (5-HMF), which are key intermediates for further chemical transformations .

Synthesis of Polysaccharides

It acts as a precursor for the synthesis of quasi-linear polyglucose (PGlc) through cationic ring-opening polymerization. This application is crucial for the development of biodegradable plastics and other environmentally friendly materials .

Pharmaceutical Research

In pharmaceutical research, 1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose is utilized for the synthesis of polynitrogenated analogs of glucopyranoses. These analogs are studied for their potential therapeutic properties, including antiviral and anticancer activities .

Analytical Chemistry

The compound is also important in analytical chemistry, where it is used as a standard for the quantification of cellulose degradation products. Its stability and well-defined structure make it an ideal reference material for chromatographic analyses .

Material Science

In material science, this hexopyranose derivative is explored for its potential to create new types of polymers with unique properties, such as increased thermal stability or enhanced mechanical strength .

Eigenschaften

IUPAC Name |

(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPZEVCAPJUVHC-HCWXCVPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2OCC1O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]2OC[C@H]1O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)